

In-Depth Technical Guide: 1-(2,2-Dimethylpropanoyl)piperazine (CAS: 155295-47-9)

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Compound of Interest

Compound Name: 1-(2,2-Dimethylpropanoyl)piperazine

Cat. No.: B130319

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Disclaimer: Information on **1-(2,2-Dimethylpropanoyl)piperazine** (CAS: 155295-47-9) in publicly accessible scientific literature and technical databases is limited. This guide provides a summary of available data and presents generalized experimental approaches based on the synthesis of similar N-acylpiperazine compounds. The experimental protocols and diagrams are illustrative and should be adapted and validated in a laboratory setting.

Compound Identification and Properties

1-(2,2-Dimethylpropanoyl)piperazine, also known as 1-pivaloylpiperazine, is a monosubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.^{[1][2]} The pivaloyl group provides steric bulk, which can influence the compound's binding affinity and metabolic stability.

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	155295-47-9	[3][4][5][6][7]
IUPAC Name	1-(2,2-dimethylpropanoyl)piperazine	[3][4]
Synonyms	1-Pivaloylpiperazine, 2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one	[3][4][5]
Molecular Formula	C ₉ H ₁₈ N ₂ O	[3][4][6]
Molecular Weight	170.25 g/mol	[6][7]
Melting Point	55-56 °C	[7]
Boiling Point (Predicted)	285.4 ± 33.0 °C	[7]
Density (Predicted)	0.976 ± 0.06 g/cm ³	[7]
pKa (Predicted)	8.58 ± 0.10	

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for **1-(2,2-Dimethylpropanoyl)piperazine** are not readily available in the scientific literature. However, the synthesis of N-acylpiperazines is a well-established chemical transformation. The most common method involves the acylation of piperazine with a suitable acylating agent, in this case, a derivative of pivalic acid (2,2-dimethylpropanoic acid).

General Experimental Protocol: Acylation of Piperazine

This protocol is a generalized procedure for the synthesis of N-monosubstituted piperazines and should be considered a starting point for the synthesis of **1-(2,2-Dimethylpropanoyl)piperazine**.

Materials:

- Piperazine

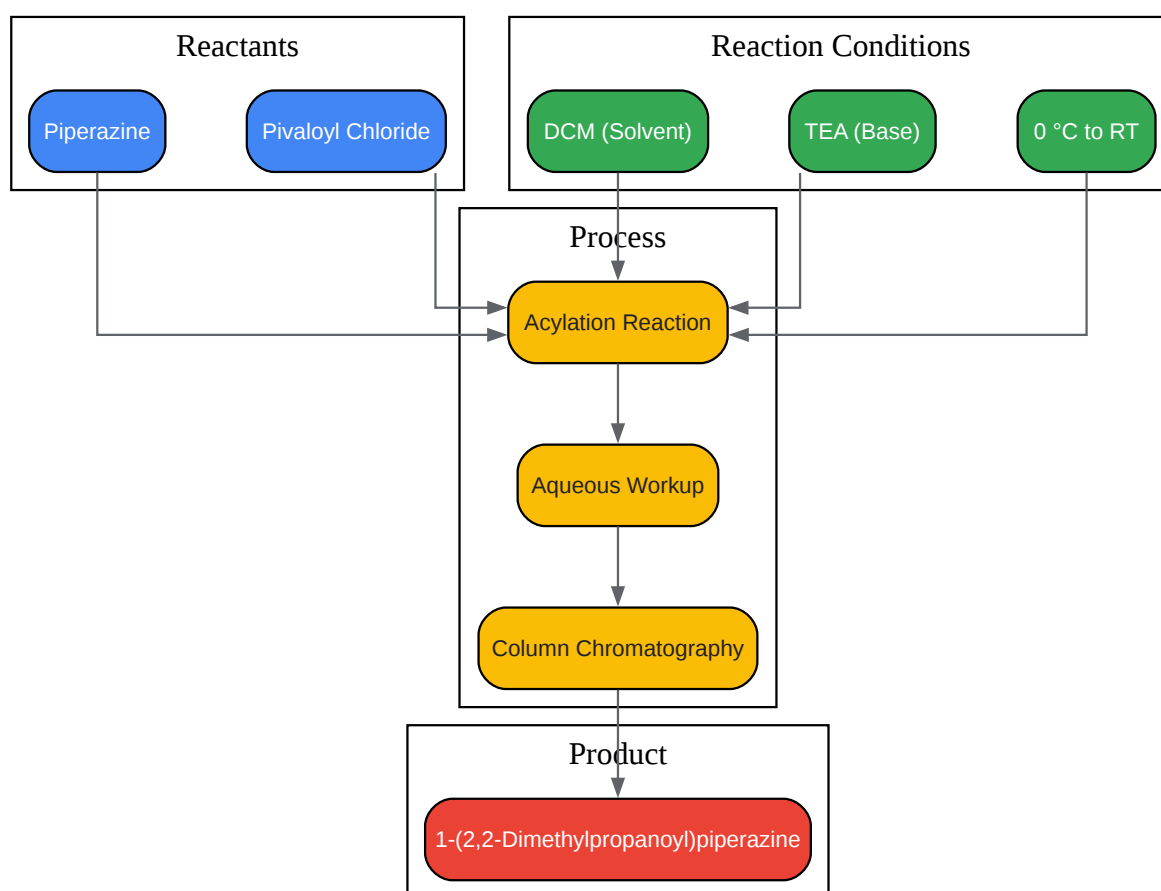
- Pivaloyl chloride (or another activated pivalic acid derivative)
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- Triethylamine (TEA) or another suitable base
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2 equivalents) in anhydrous DCM. The use of excess piperazine helps to minimize the formation of the di-acylated product.
- **Addition of Base:** Add triethylamine (1.1 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct of the reaction.
- **Addition of Acylating Agent:** Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of pivaloyl chloride (1 equivalent) in anhydrous DCM to the stirred piperazine solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:**
 - Quench the reaction by adding water.
 - Separate the organic layer.

- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **1-(2,2-Dimethylpropanoyl)piperazine**.

Illustrative Synthesis Workflow



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Caption: Generalized workflow for the synthesis of **1-(2,2-Dimethylpropanoyl)piperazine**.

Biological Activity and Applications

There is no specific information in the scientific literature regarding the biological activity or applications of **1-(2,2-Dimethylpropanoyl)piperazine**. However, the piperazine moiety is a well-known pharmacophore present in a wide range of biologically active compounds, including antipsychotics, antihistamines, antianginals, and anticancer agents.

The introduction of an N-acyl group, such as the pivaloyl group, can modulate the biological activity and pharmacokinetic properties of the piperazine core. It is plausible that **1-(2,2-Dimethylpropanoyl)piperazine** could serve as a building block or intermediate in the synthesis of more complex, biologically active molecules. Further research would be required to determine its specific biological effects and potential therapeutic applications.

Due to the lack of data on its biological activity, no signaling pathway diagrams can be provided.

Conclusion

1-(2,2-Dimethylpropanoyl)piperazine (CAS: 155295-47-9) is a commercially available chemical building block. While its fundamental chemical and physical properties are known or can be predicted, there is a significant gap in the scientific literature regarding its specific synthesis protocols, experimental data, and biological activity. The provided synthesis information is based on general chemical principles for similar molecules and should be used as a guideline for further experimental investigation. Researchers and drug development professionals interested in this compound will likely need to perform their own studies to fully characterize its properties and potential applications.

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